molecular formula C27H39N5O6 B10846866 Azumamide B

Azumamide B

Cat. No.: B10846866
M. Wt: 529.6 g/mol
InChI Key: RFGAANHNJBCQAS-LFUPQXEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of azumamide B involves several key steps, including the synthesis of β-amino acids and macrocyclization. One of the critical steps in the synthesis is the diastereoselective Mannich reaction, which enables the preparation of site-specifically edited epimeric azumamide analogs . The synthetic route typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Azumamide B undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the β-amino acid moiety.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can be employed to introduce different functional groups into the this compound structure.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Azumamide B has several scientific research applications, including:

Mechanism of Action

Azumamide B exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include histone deacetylases 1, 2, 3, 10, and 11 . The pathways involved in its mechanism of action include the regulation of gene expression and the modulation of various cellular processes such as cell cycle progression and apoptosis.

Properties

Molecular Formula

C27H39N5O6

Molecular Weight

529.6 g/mol

IUPAC Name

(Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enamide

InChI

InChI=1S/C27H39N5O6/c1-15(2)23-27(38)29-17(4)25(36)31-21(14-18-10-12-19(33)13-11-18)26(37)30-20(16(3)24(35)32-23)8-6-5-7-9-22(28)34/h5-6,10-13,15-17,20-21,23,33H,7-9,14H2,1-4H3,(H2,28,34)(H,29,38)(H,30,37)(H,31,36)(H,32,35)/b6-5-/t16-,17+,20+,21+,23+/m0/s1

InChI Key

RFGAANHNJBCQAS-LFUPQXEOSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)N

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)N

Origin of Product

United States

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